

# Application Note: CPI-703 Stock Solution Preparation & Handling

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## Compound of Interest

Compound Name: CPI703  
CAS No.: 1904649-00-8  
Cat. No.: B606801

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## Abstract

This application note details the standardized protocol for preparing, storing, and utilizing stock solutions of CPI-703, a potent and selective inhibitor of the CBP and EP300 bromodomains.[1] Unlike broad-spectrum BET inhibitors (e.g., JQ1), CPI-703 selectively targets the catalytic transcriptional co-activators CBP/EP300, making precise concentration management critical for phenotypic reproducibility.[1] This guide addresses the physicochemical properties of CPI-703, provides a self-validating dissolution workflow, and outlines best practices for minimizing DMSO-induced cytotoxicity in cellular assays.[1]

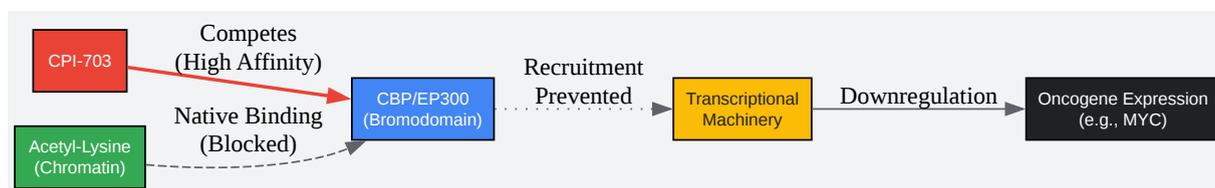
## Physicochemical Properties & Identification

**CRITICAL WARNING:** Do not confuse CPI-703 (the bromodomain inhibitor) with Antioxidant 703 (2,6-di-tert-butyl-4-dimethylaminomethylphenol, CAS 88-27-7), an industrial lubricant additive.[1] Ensure your Certificate of Analysis matches the data below.

Parameter	Specification
Compound Name	CPI-703
Target	CBP/EP300 Bromodomains
CAS Number	1904649-00-8
Molecular Formula	C <sub>17</sub> H <sub>22</sub> N <sub>4</sub> O
Molecular Weight	298.38 g/mol
Solubility (DMSO)	50 mg/mL (approx. 160 mM)
Solubility (Water)	Insoluble (Precipitates immediately)
Appearance	White to off-white solid

## Mechanism of Action

CPI-703 functions by competitively binding to the acetyl-lysine recognition pockets of CBP (CREB-binding protein) and EP300 (E1A binding protein p300).[1] This blockade prevents the recruitment of these transcriptional co-activators to enhancers and promoters, thereby downregulating the expression of oncogenes such as MYC and IRF4, particularly in multiple myeloma and other hematologic malignancies.[1]



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Figure 1: Mechanism of Action. CPI-703 competitively inhibits the interaction between CBP/EP300 and acetylated chromatin, silencing downstream oncogenic transcription.[1]

## Protocol A: Stock Solution Preparation (10 mM)

Objective: Create a 10 mM stock solution in 100% DMSO. Safety: Wear nitrile gloves, lab coat, and safety glasses.[1] DMSO is a penetrant carrier; it can transport dissolved toxins through the skin.[1]

## Materials

- CPI-703 (Solid powder)[1]
- Dimethyl Sulfoxide (DMSO), Anhydrous, 99.9% (Cell Culture Grade)
- Vortex mixer[1]
- Desiccator (for equilibrating vial temperature)[1]

## Step-by-Step Procedure

- Equilibration: Remove the CPI-703 vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening.
  - Why? Opening a cold vial introduces condensation (water), which can degrade the compound or cause precipitation during later freezing.
- Calculation: Calculate the volume of DMSO required. Do not rely on the mass printed on the label; weighing is superior, but for small amounts (<5 mg), dissolving the entire contents based on the manufacturer's net weight is often safer to avoid static loss.[1]
  - Formula:  
[1]
  - Example: To prepare 10 mM (0.01 M) from 5 mg of CPI-703:  
[1]
- Solubilization:
  - Add the calculated volume of sterile DMSO to the vial.[1]

- Vortex vigorously for 30–60 seconds.
- Visual Check: Inspect against a light source.<sup>[1]</sup> The solution must be perfectly clear. If particulates remain, vortex again or warm slightly (37°C water bath for <2 mins).
- Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) in sterile, amber microcentrifuge tubes.
  - Why? CPI-703 is stable in DMSO, but repeated freeze-thaw cycles introduce moisture and increase degradation risk.<sup>[1]</sup>

## Protocol B: Storage & Stability

Proper storage is the only way to guarantee experimental reproducibility over time.<sup>[1]</sup>

Condition	Temperature	Stability Estimate	Notes
Solid Powder	-20°C	2 Years	Keep desiccated and dark. <sup>[1]</sup>
DMSO Stock	-80°C	6 Months	Preferred. Minimizes chemical degradation. <sup>[1]</sup>
DMSO Stock	-20°C	1 Month	Acceptable for active use. <sup>[1]</sup>
Aqueous Dilution	4°C / 37°C	< 12 Hours	Unstable. Prepare fresh immediately before use. <sup>[1]</sup>

## Protocol C: Cellular Assay Application

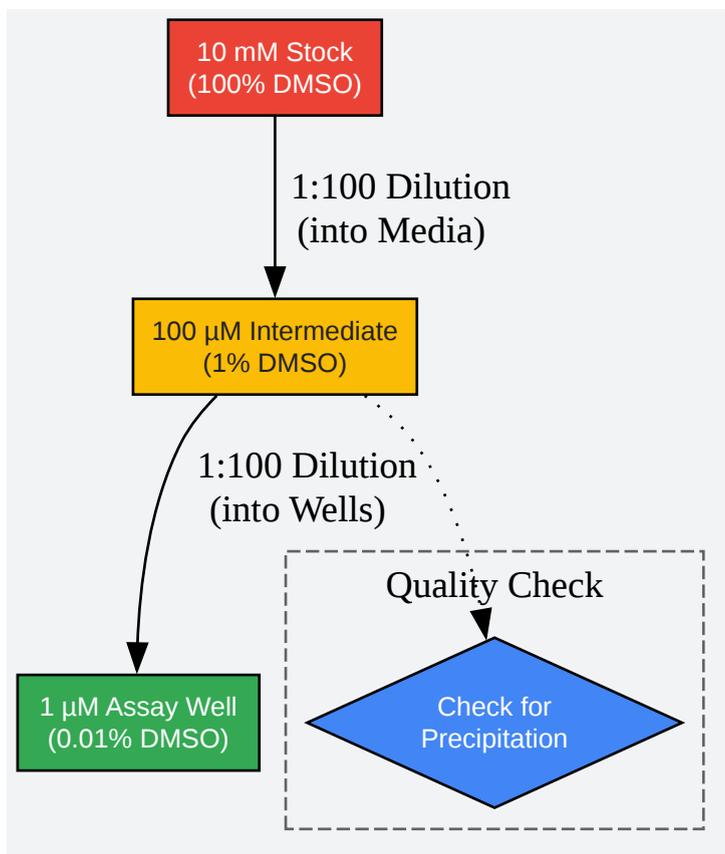
Objective: Dilute the stock into cell culture media without causing precipitation or solvent toxicity. Constraint: Keep final DMSO concentration

0.1% (v/v) to avoid artifacts.

### The "Intermediate Dilution" Method

Directly adding 10 mM stock to media often causes local precipitation (the "cloud" effect) because CPI-703 is hydrophobic.<sup>[1]</sup> Use an intermediate step.

- Define Target Concentration: Assume a final assay concentration of 1  $\mu\text{M}$  in 2 mL of media.
- Prepare 100x Intermediate:
  - Dilute 10 mM Stock 1:100 in culture media (or PBS).<sup>[1]</sup>
  - Mix: 10  $\mu\text{L}$  of 10 mM Stock + 990  $\mu\text{L}$  Media = 100  $\mu\text{M}$  (Intermediate).<sup>[1]</sup>
  - Note: This intermediate may be cloudy; vortex immediately before the next step.<sup>[1]</sup>
- Final Dilution:
  - Dilute the 100  $\mu\text{M}$  Intermediate 1:100 into the final wells.
  - Mix: 20  $\mu\text{L}$  of Intermediate + 1980  $\mu\text{L}$  Media = 1  $\mu\text{M}$  Final.<sup>[1]</sup>
  - Final DMSO: The first dilution reduced DMSO to 1%; the second reduced it to 0.01%.<sup>[1]</sup> This is well below the toxicity threshold.<sup>[1]</sup>



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Figure 2: Serial Dilution Workflow. Using an intermediate step ensures homogeneity and keeps final DMSO levels negligible.[1]

## Troubleshooting & FAQ

Q: My stock solution has crystals after thawing.

- A: DMSO freezes at 19°C. If the room is cool, it may solidify.[1] Hold the tube in your hand or a 37°C water bath for 2 minutes. Vortex until clear. If crystals persist at room temp, the compound may have degraded or absorbed water; discard.[1]

Q: Can I use CPI-703 for animal studies (in vivo)?

- A: Yes, but not in 100% DMSO.[1] A common formulation for IP injection is:
  - 10% DMSO (Solubilizer)[1]

- 40% PEG300 (Co-solvent)[1]
- 5% Tween-80 (Surfactant)[1]
- 45% Saline (Diluent)[1]
- Protocol: Dissolve in DMSO first, then add PEG300/Tween, and add Saline last.[1] Vortex between additions.

Q: What is the IC50 of CPI-703?

- A: It varies by assay but typically ranges from 0.25  $\mu\text{M}$  to 1.0  $\mu\text{M}$  in cellular proliferation assays (e.g., multiple myeloma lines).[1]

## References

- Target Identification: Taylor, A. M., et al. "Fragment-Based Discovery of a Selective Inhibitor of the CBP/p300 Bromodomains." [1] ACS Medicinal Chemistry Letters, 2016. [1] [1]
- Chemical Biology: Picaud, S., et al. "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." [1] Cancer Research, 2015. [1]
- DMSO Handling: "Best Practices for Compound Management: Solvent Quality and Solubility." NCBI Assay Guidance Manual.
- Compound Data: PubChem Compound Summary for CPI-703. [1]

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## Sources

- 1. Dimethyl Sulfoxide [webbook.nist.gov]
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